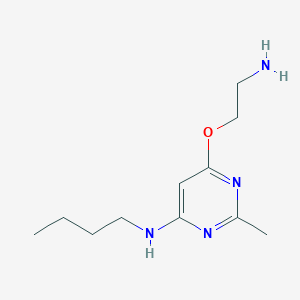

6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine

Description

6-(2-Aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a 2-aminoethoxy substituent at position 6, a butyl group attached to the pyrimidine ring’s nitrogen at position 4, and a methyl group at position 2 (Figure 1). Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets .

The synthesis of analogous pyrimidines has been reported via microwave-assisted methods, which enhance reaction efficiency and yield . The 2-aminoethoxy moiety may improve solubility and hydrogen-bonding capacity, while the N-butyl group could influence lipophilicity and steric interactions—key factors in drug design .

Properties

IUPAC Name |

6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-3-4-6-13-10-8-11(16-7-5-12)15-9(2)14-10/h8H,3-7,12H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPIFYWYXQROAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC(=N1)C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with methionine aminopeptidase-2 (MetAP2), an enzyme involved in protein synthesis and regulation. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NLRP3 inflammasome, a protein complex involved in inflammatory responses. This modulation can lead to changes in cytokine production and other inflammatory mediators, impacting overall cell function.

Molecular Mechanism

At the molecular level, 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. For instance, its interaction with MetAP2 involves binding to the enzyme’s active site, resulting in inhibition of its activity. This inhibition can affect protein synthesis and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained modulation of cellular processes, although the exact effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of amino acids and other small molecules. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments. The compound’s localization and accumulation can influence its activity and function within the cell.

Subcellular Localization

6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.

Biological Activity

6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an aminoethoxy group and a butyl chain, contributing to its pharmacological properties.

- Chemical Formula : CHNO

- Molecular Weight : 238.30 g/mol

The biological activity of 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine is primarily attributed to its interaction with specific biological targets, including:

- Enzyme Inhibition : Research indicates that this compound may inhibit transglutaminase 2 (TG2), an enzyme implicated in cancer progression and metastasis. Inhibition of TG2 has been linked to reduced tumor growth and improved sensitivity to chemotherapy .

- Cellular Signaling Modulation : The compound may influence signaling pathways such as NF-kB and Akt, which are crucial for cell survival and proliferation in various cancers .

Biological Activity Data

A summary of the biological activity data for 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine is presented in the table below:

| Activity Type | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| TG2 Inhibition | 0.47 | MCF7 | |

| Anti-cancer Activity | 1.1 | NCI-H1650 | |

| Cell Viability Reduction | 0.5 | Ovarian Cancer Models |

Case Study 1: TG2 Inhibition in Cancer Models

In a study focusing on ovarian cancer, 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine demonstrated significant inhibition of TG2 activity, leading to decreased cell viability and migration. The results indicated that this compound could serve as a potential therapeutic agent against TG2-mediated cancer progression .

Case Study 2: Synergistic Effects with Chemotherapy

Another study evaluated the compound's efficacy in combination with standard chemotherapy agents. The findings revealed that treatment with this compound enhanced the cytotoxic effects of doxorubicin in breast cancer cells, suggesting a synergistic relationship that could improve treatment outcomes .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine:

- Selectivity for TG2 : The compound exhibits selective inhibition of TG2 without significantly affecting other transglutaminases, indicating a favorable safety profile for therapeutic applications .

- Impact on Tumor Microenvironment : By inhibiting TG2, the compound alters the tumor microenvironment, potentially reducing fibrosis and enhancing immune cell infiltration into tumors .

Scientific Research Applications

Neuropharmacology

One of the primary applications of 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine lies in its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Research indicates that compounds designed to inhibit nNOS can have therapeutic implications in neurodegenerative diseases, where excessive nitric oxide production contributes to neuronal damage. For instance, derivatives of similar structures have shown high potency and selectivity for nNOS, making them potential candidates for further development as neuroprotective agents .

Case Study: nNOS Inhibition

A study highlighted the synthesis of aminopyridine-based molecules that selectively inhibit nNOS, showing a Ki value of 7 nM for one derivative with significant selectivity over inducible NOS (iNOS) and endothelial NOS (eNOS) by factors of 806-fold and 2667-fold, respectively. This selectivity is crucial for minimizing side effects associated with non-selective inhibition .

Cancer Research

The compound is also being investigated for its potential role in cancer therapy. Inhibitors targeting specific pathways involved in tumor growth and metastasis are critical in developing effective cancer treatments. For example, the synthesis of VHL-based PROTACs (proteolysis-targeting chimeras) that target tissue transglutaminase (TG2) has shown promise in ovarian cancer cells, with compounds exhibiting improved plasma stability and potency compared to existing inhibitors .

Table 1: Summary of Cancer Research Applications

| Compound | Target | Effectiveness | Reference |

|---|---|---|---|

| 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine | nNOS | Ki = 7 nM | |

| VHL-based PROTACs | TG2 | Reduced TG2 levels in ovarian cancer cells |

Alzheimer’s Disease Research

Another significant application involves the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. A recent study explored novel 2-aminopyridine derivatives that demonstrated substantial AChE inhibition, which is crucial for enhancing cognitive function in Alzheimer's patients . The structural characteristics of these compounds suggest that modifications could enhance their efficacy against cholinesterases.

Case Study: Cholinesterase Inhibition

The study reported that certain derivatives exhibited up to 59.93% inhibition at a concentration of 50 µM, indicating their potential as therapeutic agents against cognitive decline associated with Alzheimer’s disease .

Methodological Innovations

The synthesis methods employed for creating derivatives of 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine are also noteworthy. Innovative synthetic strategies such as the use of aryl-substituted precursors have been reported to enhance yield and potency. For instance, employing a two-component reaction involving vinamidinium salts has led to the successful generation of new derivatives with promising biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-Based Compounds

Key Observations:

- Substituent Position: The placement of bulky groups (e.g., phenyl at position 6 in N-butyl-4-methyl-6-phenylpyrimidin-2-amine) vs. polar groups (e.g., 2-aminoethoxy in the target compound) influences solubility and target engagement. Aromatic substituents like phenyl may enhance π-π stacking, whereas aminoethoxy groups improve hydrophilicity .

- N-Alkyl Groups: The N-butyl chain in the target compound and N-butyl-4-methyl-6-phenylpyrimidin-2-amine may confer moderate lipophilicity, balancing membrane permeability and metabolic stability.

Triazine Derivatives with Shared Functional Groups

Table 2: Comparison with 1,3,5-Triazine Derivatives

Key Observations:

- Shared Functional Groups: Both the target pyrimidine and triazine derivatives (11.a, 11.b) feature 2-aminoethoxy-related substituents, suggesting this moiety’s versatility in enhancing binding interactions .

- Steric Effects: Bulky substituents (e.g., mesityl in 11.b) significantly boost inhibitory activity, implying that the N-butyl group in the target compound may similarly optimize steric interactions with biological targets .

Preparation Methods

Pyrimidine Ring Formation and Amino Substitution

A common starting material is 2-amino-4,6-dichloropyrimidine , which undergoes nucleophilic aromatic substitution reactions with amines to replace chlorine atoms selectively:

- Heating a mixture of 2-amino-4,6-dichloropyrimidine (3 mmol) with a substituted amine (3 mmol) and triethylamine (6 mmol) under solvent-free conditions at 80–90 °C facilitates substitution at the 4-position by the amine nucleophile, forming 4-amino derivatives.

- The reaction progress is monitored by thin-layer chromatography (TLC), and after completion, water is added to precipitate the product, which is then purified by crystallization.

Introduction of the 2-Aminoethoxy Group

The 6-position substitution with a 2-aminoethoxy moiety is typically achieved by:

- Reacting the 6-chloropyrimidine intermediate with 2-aminoethanol or its derivatives under nucleophilic substitution conditions.

- Protection and deprotection strategies may be employed to manage the amino group reactivity during substitution.

- Tosylation of the hydroxyl group followed by azide displacement and hydrogenation can be used to introduce the aminoethoxy group efficiently.

Representative Synthetic Route Example

Analytical and Purification Techniques

- Monitoring : TLC and LCMS are standard for tracking reaction progress.

- Purification : Extraction with organic solvents (ethyl acetate, dichloromethane), washing with aqueous solutions, drying over sodium sulfate, and silica gel column chromatography.

- Characterization : ^1H-NMR, mass spectrometry, and melting point determination confirm the structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Conditions | Outcome |

|---|---|---|---|

| Starting Material | 2,4-dichloro-6-methylpyrimidine | Commercially available | Core pyrimidine scaffold |

| Aminoethoxy Introduction | Nucleophilic substitution with 2-aminoethoxyethylamine | THF, DIPEA, RT to 20 °C, 12 h | 50-60% conversion |

| N-Butylation | Alkylation with butyl halide or amine | Basic medium, elevated temperature | Moderate to high yield |

| Purification | Column chromatography (SiO2) | DCM/methanol gradient | High purity product |

| Reaction Monitoring | TLC, LCMS | Hexane/ethyl acetate system | Confirm completion |

Research Findings and Observations

- The substitution reactions are sensitive to steric and electronic effects; careful control of temperature and stoichiometry improves yields.

- Protecting groups may be necessary to prevent side reactions involving amino groups.

- Solvent-free or minimal solvent conditions can be effective for pyrimidine ring substitutions, enhancing reaction efficiency and environmental sustainability.

- The final compound's purity and identity are reliably confirmed by spectroscopic methods, ensuring suitability for research applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloropyrimidine intermediates (e.g., 6-chloropyrimidin-4-amine) may react with butylamine or ethoxyamine derivatives under controlled pH and temperature. Optimization involves varying solvents (e.g., ethanol, DMF), catalysts (e.g., K₂CO₃), and reaction times. Purity is validated using HPLC (≥95%) and NMR spectroscopy to confirm substituent positions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methyl, butyl, and ethoxy groups) and aromatic pyrimidine signals. For example, pyrimidine ring protons appear as distinct doublets in δ 6.5–8.5 ppm .

- HPLC : Retention time comparison with standards ensures purity. Mobile phase gradients (e.g., acetonitrile/water) resolve by polarity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) .

Q. What in vitro assays are suitable for preliminary biological activity screening, and how are contradictory results resolved?

- Methodological Answer : Common assays include:

- Antimicrobial Testing : Broth microdilution (MIC/MBC) against bacterial/fungal strains, with controls for solvent interference .

- Enzyme Inhibition : Fluorometric assays (e.g., cholinesterase inhibition) using Ellman’s reagent. Contradictions (e.g., IC₅₀ variability) are addressed via triplicate runs and statistical validation (ANOVA, p<0.05) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets, and what parameters validate these models?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Software like Gaussian 16 uses B3LYP/6-311+G(d,p) basis sets .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., kinases). Validation includes RMSD ≤2.0 Å between predicted and crystallographic poses .

Q. What strategies are effective for resolving structural ambiguities in pyrimidine derivatives via X-ray crystallography?

- Methodological Answer :

- Crystal Growth : Slow evaporation in polar solvents (e.g., methanol/water) yields diffraction-quality crystals.

- Data Analysis : SHELX refines hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles. Discrepancies (e.g., torsional strain) are resolved via Hirshfeld surface analysis .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity, and what SAR (Structure-Activity Relationship) models apply?

- Methodological Answer :

- Analog Synthesis : Replace ethoxy/butyl groups with tert-butyl or fluorophenyl moieties.

- SAR Analysis : LogP (lipophilicity) and Hammett constants correlate with antimicrobial potency. QSAR models (e.g., CoMFA) map steric/electronic contributions .

Q. What advanced separation techniques (e.g., HPLC-MS, preparative SFC) optimize purification of complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : C18 columns with gradient elution isolate isomers.

- Supercritical Fluid Chromatography (SFC) : CO₂/methanol mobile phases resolve enantiomers with chiral columns (e.g., Chiralpak AD-H). Purity is confirmed via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.